3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C24H23ClFN5O2 |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23ClFN5O2/c1-28-21-20(22(32)31(24(28)33)15-17-18(25)9-5-10-19(17)26)30-13-6-12-29(23(30)27-21)14-11-16-7-3-2-4-8-16/h2-5,7-10H,6,11-15H2,1H3 |
InChI Key |
ZWHIXZRBLPATNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloro-6-Fluorobenzyl Chloride
The 2-chloro-6-fluorobenzyl group is introduced via alkylation, requiring 2-chloro-6-fluorobenzyl chloride as a critical intermediate. The synthesis involves:
- Chlorination of 2-chloro-6-fluorotoluene under UV light at 100–200°C, producing a mixture of mono-, di-, and tri-chlorinated derivatives.
- Hydrolysis using iron-based solid superacid catalysts (e.g., SO₄²⁻/Fe₃O₄) at 180°C, selectively converting dichloride and trichloride species to the aldehyde.
- Reduction of the aldehyde to the alcohol (via NaBH₄) followed by chlorination with SOCl₂ or PCl₃.
Table 1: Optimization of Chlorination Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 100 | 200 | 180 |
| Catalyst Loading (wt%) | 0.1 | 1.0 | 0.5 |
| Yield (%) | 78 | 92 | 95 |
Construction of the Tetrahydropyrimido[2,1-f]Purine Core
Cyclocondensation Strategy
The tricyclic core is assembled via a Traube-like synthesis , modified for the tetrahydropyrimido ring:
- Formation of the pyrimidine ring : Reacting 4,5-diaminouracil with cyclopentanone under acidic conditions yields the dihydro-pyrimidinone scaffold.
- Imidazole ring closure : Using hexamethyldisilazane (HMDS) under microwave irradiation (150°C, 30 min) to form the fused imidazole ring, achieving 85% yield vs. 50% under conventional heating.
Critical Factors :
- Solvent system : THF as a co-solvent reduces side reactions during cyclization.
- Microwave parameters : 300 W power and 15-min ramp time prevent decomposition.
Functionalization of the Core Structure
N-Alkylation at Position 1
The methyl group is introduced via Mitsunobu reaction using DIAD/PPh₃ with methanol, achieving >90% regioselectivity at N1. Alternatives include methyl iodide in DMF with K₂CO₃ (yield: 82%).
Introduction of the 2-Phenylethyl Group
- Buchwald–Hartwig amination : Palladium-catalyzed coupling of the core with 2-phenylethylamine (Xantphos ligand, Cs₂CO₃, 110°C).
- Reductive amination : Using 2-phenylethyl ketone and NaBH₃CN in MeOH (yield: 75%).
Table 2: Comparison of Amination Methods
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂/Xantphos | 110 | 88 |
| Reductive Amination | NaBH₃CN | 25 | 75 |
Final Assembly and Purification
Coupling of the Benzyl Group
The 2-chloro-6-fluorobenzyl chloride undergoes nucleophilic substitution with the tetrahydropyrimidopurine intermediate in DMF/K₂CO₃ (80°C, 12 h). Post-reaction purification via silica gel chromatography (hexane:EtOAc 3:1) isolates the product in 89% purity.
Hydrogenation for Ring Saturation
The dihydropyrimidine ring is reduced using H₂/Pd-C (5 bar, 50°C) in ethanol, achieving full saturation confirmed by ¹H-NMR.
Industrial-Scale Considerations :
- Continuous flow reactors for chlorination and hydrogenation steps reduce batch variability.
- Crystallization purification : Isolating the hydrochloride salt enhances purity to >99%.
Analytical Characterization
Spectroscopic Validation
Purity Optimization
Table 3: Purity vs. Crystallization Solvent
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| Ethanol | 98.5 | 80 |
| Acetonitrile | 99.7 | 65 |
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Competing N3 and N7 alkylation is minimized using bulky bases (e.g., DBU) and low temperatures.
- Byproduct Formation during Chlorination : Excess chlorine is purged with N₂ to prevent polychlorinated byproducts.
- Scale-Up Limitations : Microwave batch size constraints are addressed by switching to convective heating with TMEDA acceleration.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro-6-fluorobenzyl group undergoes nucleophilic substitution due to the electron-withdrawing effects of chlorine and fluorine. Common reagents and outcomes include:
| Reagent | Product | Conditions |
|---|---|---|
| Sodium methoxide | Methoxy-substituted derivative at the chloro position | Polar aprotic solvent, 60–80°C |
| Ammonia/Amines | Amino-substituted analogs | Reflux in ethanol |
| Thiols | Thioether derivatives | Base catalysis (e.g., K₂CO₃) |
This reactivity enables modular modifications for targeting specific biological interactions.
Oxidation and Reduction of the Dione Moiety
The 2,4-dione system exhibits redox versatility:
Oxidation
-
Reagents : KMnO₄, CrO₃
-
Products :
Reduction
-
Reagents : NaBH₄, LiAlH₄
-
Products :
Electrophilic Aromatic Substitution
The benzyl and phenethyl aromatic rings undergo electrophilic reactions:
| Reaction | Reagent | Position Modified | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to substituents | Nitro-aromatic derivatives |
| Halogenation | Cl₂/FeCl₃ or Br₂ | Ortho/para positions | Di-halogenated analogs |
| Sulfonation | SO₃/H₂SO₄ | Meta position | Sulfonic acid-functionalized compound |
Coordination Chemistry
The purine core’s nitrogen atoms facilitate metal coordination, enabling applications in catalysis or bioimaging:
| Metal Ion | Binding Site | Complex Type | Applications |
|---|---|---|---|
| Cu²⁺ | N7 and N9 positions | Square-planar complexes | Potential enzyme inhibition |
| Fe³⁺ | Dione carbonyl oxygens | Octahedral complexes | Oxidative catalysis |
Synthetic Routes and Optimization
Industrial-scale synthesis employs microwave-assisted protocols to enhance efficiency:
-
Key Steps :
-
Optimization Parameters :
Stability and Degradation Pathways
-
Hydrolytic Degradation : The dione moiety undergoes hydrolysis in acidic/basic media, forming urea derivatives.
-
Photodegradation : UV exposure leads to C-Cl bond cleavage, generating fluorobenzyl radicals.
Comparative Reactivity with Analogues
| Compound | Reactivity Difference |
|---|---|
| 9-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-analogue | Reduced electrophilic substitution due to electron-deficient fluorophenyl group |
| 3-cinnamyl-9-(2,4-dimethylphenyl)-analogue | Enhanced oxidation susceptibility from cinnamyl allylic hydrogens |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C25H26ClFN5O2 and a molecular weight of approximately 463.97 g/mol. Its structure features a purine core with various substituents that enhance biological activity. The presence of chlorine and fluorine atoms suggests potential applications in targeting specific biological pathways.
Research indicates that compounds similar to 3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibit significant biological activities, particularly as adenosine receptor antagonists . The following are key applications:
- Neurodegenerative Diseases : The compound shows promise in treating conditions like Parkinson's disease by modulating neurotransmitter systems through adenosine A2A receptor antagonism. This mechanism could help alleviate symptoms or slow disease progression.
- Cancer Therapy : Similar compounds have been investigated for their ability to inhibit tumor growth by targeting adenosine receptors that are often upregulated in cancerous tissues.
Interaction Studies
Preliminary data from interaction studies suggest that modifications to the substituents can significantly impact receptor selectivity and efficacy. For instance:
- Binding Affinity : Research has focused on measuring the binding affinity of this compound to various adenosine receptors (A1 and A2A) and other potential targets such as monoamine oxidase B.
Case Studies
Several case studies have investigated the therapeutic applications of this compound:
- Study on Neuroprotection : A study demonstrated that derivatives of this compound could protect neuronal cells from apoptosis induced by oxidative stress.
- Cancer Cell Line Inhibition : In vitro studies showed that certain derivatives inhibited the proliferation of cancer cell lines by modulating adenosine signaling pathways.
- Animal Models : Preclinical trials in animal models have indicated improvements in motor function and cognitive abilities when treated with this compound.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting specific enzymes: This can lead to the disruption of metabolic pathways.
Binding to receptors: Modulating receptor activity and influencing cellular responses.
Interfering with DNA/RNA synthesis: Potentially leading to anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
The target compound’s pharmacological profile is influenced by its unique substituents. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison with Analogs
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The 2-chloro-6-fluoro combination on the benzyl group (target compound) enhances metabolic stability and receptor binding compared to methoxy (electron-donating) or single chloro substituents (e.g., 3-chlorobenzyl in ). Fluorine’s electronegativity improves CNS penetration, while chlorine increases lipophilicity .
- Methoxy-substituted analogs (e.g., ) may exhibit reduced blood-brain barrier permeability due to higher polarity.
Phenethyl vs.
Synthetic Efficiency :
- Microwave-assisted synthesis (target compound ) reduces reaction time and improves yield compared to traditional methods used for analogs .
Neurodegenerative Disease Targets :
- The target compound’s dual-target activity (e.g., MAO-B and adenosine receptor inhibition) is attributed to its optimized substituents, whereas analogs like 9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-... (Table 1) show selective MAO-B inhibition .
Anti-Inflammatory Activity :
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~449.9) is comparable to its phenethyl-substituted analogs (e.g., ) but higher than methoxy-substituted derivatives (e.g., 431.5 in ), influencing solubility and bioavailability.
Biological Activity
3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic compound with a complex structure that presents significant potential in medicinal chemistry. Its unique molecular framework suggests various biological activities, particularly as an adenosine receptor antagonist. This article reviews the biological activity of this compound by examining its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C25H26ClN5O2 and a molecular weight of approximately 463.97 g/mol. The presence of chloro and fluorine substituents on the benzyl group enhances its reactivity and biological activity. The purine core allows for interactions with various biological targets, particularly adenosine receptors.
Adenosine Receptor Antagonism
Research indicates that compounds structurally similar to this compound exhibit significant activity as adenosine A2A receptor antagonists . This mechanism is crucial for therapeutic applications in neurodegenerative diseases such as Parkinson's disease. The modulation of adenosine signaling pathways can improve neurotransmitter systems affected in these conditions.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its substituents. Variations in the chlorobenzyl moiety can significantly affect receptor selectivity and efficacy. For instance:
| Substituent | Effect on Activity |
|---|---|
| Chloro group | Enhances binding affinity to A2A receptors |
| Fluoro group | Modulates selectivity against A1 receptors |
| Phenylethyl group | Increases overall potency |
Preliminary studies suggest that modifications to these substituents can lead to varying degrees of inhibition against monoamine oxidase B (MAO-B) and other receptors .
Anticancer Activity
In vitro studies have shown that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides demonstrated significant inhibition of migration and invasion in A431 vulvar epidermal carcinoma cells . This suggests that this compound may also possess anticancer properties worth exploring.
Case Studies
Several studies have investigated compounds with similar structures:
- Neuroprotective Effects : A study demonstrated that related tetrahydropyrimido compounds showed neuroprotective effects in animal models of Parkinson's disease by modulating adenosine receptors .
- Anticonvulsant Activity : Compounds with similar benzyl substitutions exhibited anticonvulsant properties in mice models. The incorporation of electron-withdrawing groups was found to enhance activity significantly .
- Antibacterial Properties : Some derivatives have been evaluated for antibacterial activity and showed moderate to good results against specific bacterial strains .
Q & A
Q. How to mitigate racemization in chiral intermediates during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Introduce Evans oxazolidinones to control stereochemistry at the benzyl position .
- Low-Temperature Quenching : Halt reactions at –78°C to preserve enantiomeric excess during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
